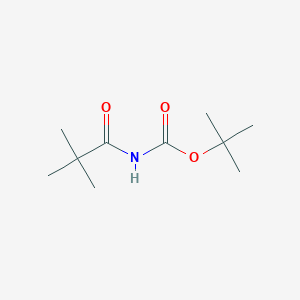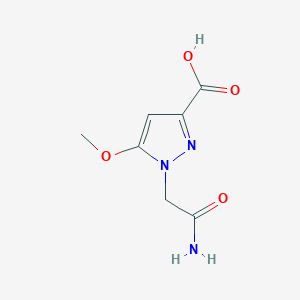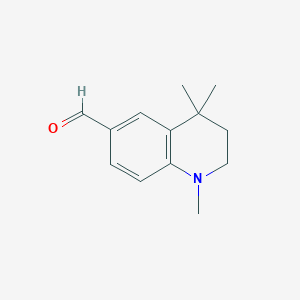
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound with a quinoline backbone. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a tetrahydroquinoline ring system substituted with methyl groups and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formylating agents to introduce the aldehyde group at the 6-position . The reaction conditions often include the use of solvents like acetic acid and catalysts such as concentrated hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. It may also modulate signaling pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the aldehyde group.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group instead of an aldehyde group.
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a methoxy group at the 7-position.
Uniqueness
Its structural features allow for diverse chemical modifications and functionalization, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1,4,4-trimethyl-2,3-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-13(2)6-7-14(3)12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3 |
Clé InChI |
AAXGKLGYVGGLIO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C2=C1C=C(C=C2)C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


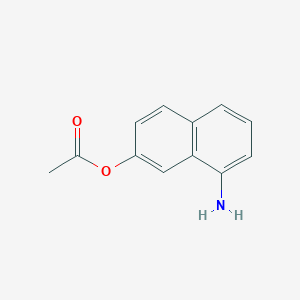
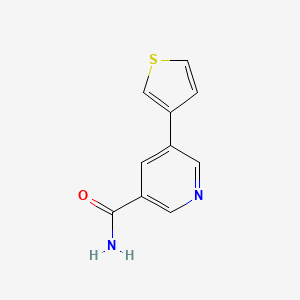

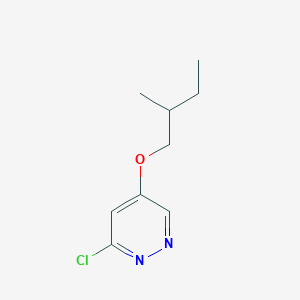
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
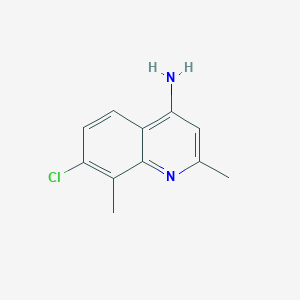
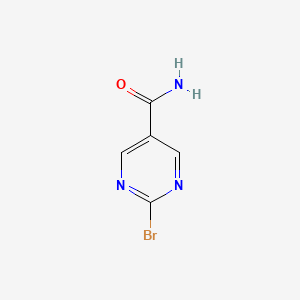
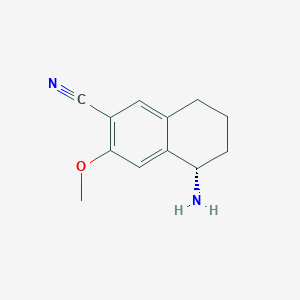
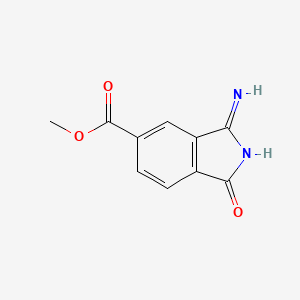
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
